molecular formula C11H9BrN2 B13882525 4-bromo-N-phenylpyridin-3-amine

4-bromo-N-phenylpyridin-3-amine

Cat. No.: B13882525
M. Wt: 249.11 g/mol
InChI Key: TTZXZQFGGDAYNG-UHFFFAOYSA-N
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Description

4-bromo-N-phenylpyridin-3-amine is a chemical compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-phenylpyridin-3-amine typically involves the bromination of N-phenylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-phenylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

Scientific Research Applications

4-bromo-N-phenylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to the active sites of target molecules, thereby influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-bromopyridin-3-amine: Similar structure but lacks the phenyl group.

    4-chloro-N-phenylpyridin-3-amine: Chlorine atom instead of bromine.

    4-iodo-N-phenylpyridin-3-amine: Iodine atom instead of bromine.

Uniqueness

4-bromo-N-phenylpyridin-3-amine is unique due to the presence of both the bromine atom and the phenyl group, which confer specific electronic and steric properties. These properties influence its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-bromo-N-phenylpyridin-3-amine

InChI

InChI=1S/C11H9BrN2/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8,14H

InChI Key

TTZXZQFGGDAYNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CN=C2)Br

Origin of Product

United States

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